molecular formula C7H12N2S B2498338 2,2-Dimethylthiomorpholine-4-carbonitrile CAS No. 1599395-42-2

2,2-Dimethylthiomorpholine-4-carbonitrile

Cat. No. B2498338
CAS RN: 1599395-42-2
M. Wt: 156.25
InChI Key: WUJJRTSLIHOLCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,2-Dimethylthiomorpholine-4-carbonitrile involves multicomponent reactions and crystal structure analysis. For instance, the synthesis of related quinoline and pyrrole derivatives demonstrates the versatility and complexity of synthesizing nitrogen-containing heterocycles. These processes often involve cyclohexanone, benzylidenemalononitrile, and ammonium acetate or similar reagents in their synthesis pathways, highlighting the importance of multicomponent reactions in constructing complex molecules (Elkholy & Morsy, 2006).

Molecular Structure Analysis

The molecular structure of similar compounds is elucidated using techniques like X-ray diffraction, demonstrating diverse conformations and bonding arrangements. For example, the structural analysis of 2,5-dimethyl-3,4-dinitrothiophen derivatives revealed significant insights into their molecular conformations and bond lengths, which are crucial for understanding the reactivity and properties of these molecules (Mugnoli et al., 1980).

Chemical Reactions and Properties

Reactivity studies on related compounds, like tetrahydropyrimido quinoline derivatives, show a wide range of reactions with various reagents, leading to the formation of new structures with potential biological activities. This illustrates the chemical versatility of nitrogen-containing heterocycles and their potential in drug discovery and materials science (Elkholy & Morsy, 2006).

Physical Properties Analysis

The physical properties of compounds akin to this compound can be studied through spectroscopic methods and computational chemistry, including FT-IR, NMR, and density functional theory (DFT) calculations. These studies offer valuable insights into their stability, electronic structure, and intermolecular interactions, which are essential for designing materials with desired physical properties (Xavier & Raj, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of compounds similar to this compound, are profoundly influenced by their molecular structure. Studies on their synthesis, reactivity with different reagents, and potential applications shed light on how molecular design impacts chemical behavior. For instance, reactions involving dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylations highlight the innovative approaches to modifying chemical properties and reactivity patterns for synthetic utility (Wan et al., 2002).

Scientific Research Applications

Computational Study on Corrosion Inhibition

A computational study explored the corrosion inhibition properties of novel quinoline derivatives, including 2,2-Dimethylthiomorpholine-4-carbonitrile, on iron corrosion. Quantum chemical calculations and molecular dynamics simulation approaches were used to investigate adsorption behaviors and inhibition mechanisms, suggesting significant potential in corrosion protection applications (Erdoğan et al., 2017).

Green Corrosion Inhibitors for Mild Steel

Another study on quinoline derivatives, including this compound, demonstrated their effectiveness as green corrosion inhibitors for mild steel in acidic media. Electrochemical, SEM, AFM, and XPS studies confirmed their high inhibition efficiency and adsorption following the Langmuir adsorption isotherm (Singh et al., 2016).

Facile Synthesis of Pyrimido Quinoline Derivatives

Research on the synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives highlighted the reactivity of this compound towards various reagents. This study showcased its potential in creating valuable compounds with possible antimicrobial activities (Elkholy & Morsy, 2006).

Synthesis of 1-Oxo-1,2-Dihydrobenzo[b][1,6]naphthyridine-4-carbonitriles

A study focusing on the efficient synthesis of 1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbonitriles used this compound as a key intermediate. This work contributes to the development of novel naphthyridine derivatives with potential applications in medicinal chemistry (Wang et al., 2014).

Vibrational Spectroscopy and Quantum Chemical Methods

The molecular geometry and vibrational frequencies of 4-morpholine carbonitrile, a compound related to this compound, were studied using ab initio and density functional methods. This research provides insights into the electronic and structural characteristics of such compounds (Xavier & Raj, 2013).

Photosolvolysis and Photophysical Properties

Research on the photosolvolysis and photophysical properties of cis-Ru(α-diimine)2(4-aminopyridine)2 complexes, including studies on compounds structurally similar to this compound, sheds light on their potential applications in photochemical processes and the understanding of photodissociation mechanisms (Camilo et al., 2014).

properties

IUPAC Name

2,2-dimethylthiomorpholine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-7(2)5-9(6-8)3-4-10-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJJRTSLIHOLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1599395-42-2
Record name 2,2-dimethylthiomorpholine-4-carbonitrile
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